molecular formula C42H50N7O7P B11931704 Ac-dA Phosphoramidite

Ac-dA Phosphoramidite

Cat. No.: B11931704
M. Wt: 795.9 g/mol
InChI Key: DMHOKHJJIFMQTO-CLOUSOCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-dA Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, which are short sequences of nucleotides. These oligonucleotides are essential in various molecular biology techniques, including next-generation sequencing, genetic testing, and synthetic biology. The compound is a derivative of deoxyadenosine, modified to include an acetyl group and a phosphoramidite moiety, which facilitates its incorporation into oligonucleotide chains during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ac-dA Phosphoramidite typically involves the protection of the deoxyadenosine’s hydroxyl groups, followed by the introduction of the acetyl group. The phosphoramidite moiety is then added using phosphorodiamidite chemistry. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated synthesizers are often used to streamline the process, ensuring high yields and purity. The use of anhydrous solvents and controlled reaction conditions is crucial to prevent hydrolysis and other side reactions .

Chemical Reactions Analysis

Types of Reactions: Ac-dA Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction is the phosphoramidite coupling reaction, where the phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the oligonucleotide chain, extended by one nucleotide with each cycle. The final product is a fully synthesized oligonucleotide with a specific sequence .

Scientific Research Applications

Ac-dA Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Ac-dA Phosphoramidite involves its incorporation into oligonucleotide chains during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, completing the nucleotide addition. The acetyl group provides stability and prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

    Ac-dC Phosphoramidite: Similar to Ac-dA Phosphoramidite but derived from deoxycytidine.

    DMF-dG Phosphoramidite: Derived from deoxyguanosine with a dimethylformamidine group.

    T Phosphoramidite: Derived from thymidine.

Uniqueness: this compound is unique due to its specific modification with an acetyl group and its derivation from deoxyadenosine. This modification provides distinct properties, such as enhanced stability and reactivity, making it particularly useful in certain oligonucleotide synthesis applications .

Properties

Molecular Formula

C42H50N7O7P

Molecular Weight

795.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide

InChI

InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1

InChI Key

DMHOKHJJIFMQTO-CLOUSOCSSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C

Origin of Product

United States

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